N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The interaction between this compound and cyclin-dependent kinase 2 is characterized by binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in altered cell cycle progression and potential therapeutic applications in cancer treatment.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by modulating cell signaling pathways and gene expression . Specifically, this compound affects the expression of genes involved in cell proliferation, apoptosis, and DNA repair. Additionally, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active site of cyclin-dependent kinase 2, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained cell cycle arrest and apoptosis. In in vitro studies, the compound’s effects on cellular processes have been shown to persist for several days, while in vivo studies have demonstrated prolonged therapeutic effects in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. Additionally, this compound has been shown to influence the activity of enzymes involved in energy production, such as ATP synthase and glycolytic enzymes, leading to changes in cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by organic anion-transporting polypeptides and effluxed by ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various cytoplasmic proteins, influencing cellular signaling pathways and metabolic processes. In the nucleus, this compound can bind to DNA and transcription factors, modulating gene expression and affecting cellular function. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-14-8-9-16(23-10-5-11-28(23,26)27)12-17(14)21-19(25)18-13-20-24(22-18)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYJUISZAKEEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.